molecular formula C5H4Br2N2 B1377189 4,5-Dibromopyridin-3-amine CAS No. 1427379-89-2

4,5-Dibromopyridin-3-amine

Cat. No. B1377189
CAS RN: 1427379-89-2
M. Wt: 251.91 g/mol
InChI Key: AMWQQNDMARFXEK-UHFFFAOYSA-N
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Description

4,5-Dibromopyridin-3-amine is a synthetic compound with the molecular formula C5H4Br2N2 . It is a pyridine-based heterocyclic compound that has been widely used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 4,5-Dibromopyridin-3-amine consists of a pyridine ring with two bromine atoms and an amine group. The molecular weight is 251.91 .


Physical And Chemical Properties Analysis

4,5-Dibromopyridin-3-amine is a yellow powder that is sparingly soluble in water. It has a molecular weight of 251.91 .

Scientific Research Applications

Synthesis and Functionalization

One primary application of 4,5-Dibromopyridin-3-amine is in the synthesis and functionalization of pyridine derivatives. For example, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, highlighting the chemoselectivity and high yield of amination reactions involving dibromopyridine derivatives Jianguo Ji, Tao Li, & W. Bunnelle, 2003. Additionally, J. Streef and H. J. Hertog (2010) investigated the amination of isomeric dibromopyridines with potassium amide in liquid ammonia, providing insight into reaction mechanisms and product distribution J. Streef & H. J. Hertog, 2010.

Catalysis and Reaction Mechanisms

The compound also finds utility in elucidating catalysis and reaction mechanisms. A. Takács et al. (2012) explored the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation, where 4,5-dibromo derivatives showed high reactivity, revealing mechanistic insights into the aminocarbonylation process A. Takács et al., 2012.

Material Science Applications

In material science, Lingling Li et al. (2008) synthesized functionalized, water-soluble BODIPY derivatives for potential applications in biological imaging and sensors. This work illustrates the role of halogenated pyridines in developing novel materials with specific optical properties Lingling Li et al., 2008.

properties

IUPAC Name

4,5-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQQNDMARFXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromopyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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